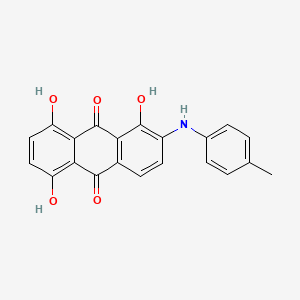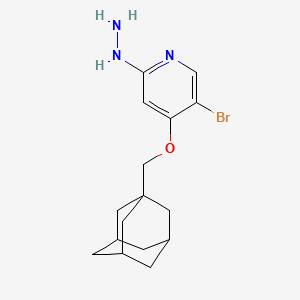
6-Methoxy-2-methyl-3-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3-vinylpyridine is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) at the 6th position, a methyl group (-CH3) at the 2nd position, and a vinyl group (-CH=CH2) at the 3rd position on the pyridine ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-vinylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-vinylpyridine with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-bromo-2-methyl-3-vinylpyridine is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol, hydrochloric acid (HCl) in water.
Major Products
Oxidation: 6-Methoxy-2-methyl-3-pyridinecarboxaldehyde, 6-Methoxy-2-methyl-3-pyridinecarboxylic acid.
Reduction: 6-Methoxy-2-methyl-3-ethylpyridine.
Substitution: 6-Hydroxy-2-methyl-3-vinylpyridine.
Scientific Research Applications
6-Methoxy-2-methyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-vinylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme function or disruption of cell membrane integrity.
Comparison with Similar Compounds
6-Methoxy-2-methyl-3-vinylpyridine can be compared with other similar compounds such as:
2-Methyl-3-vinylpyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
6-Methoxy-2-methylpyridine:
3-Vinylpyridine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior and uses.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethenyl-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-9(11-3)10-7(8)2/h4-6H,1H2,2-3H3 |
InChI Key |
BYNHCCXFDPJYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)


![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)


